tert-Butyl 1-methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-6-carboxylate
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Overview
Description
tert-Butyl 1-methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-6-carboxylate: is a complex organic compound with a unique structure that includes a trifluoromethyl group and a pyrazolo[4,3-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-6-carboxylate typically involves multiple steps. One common method includes the reaction of a suitable pyrazole derivative with a trifluoromethylating agent under controlled conditions. The reaction is often catalyzed by a transition metal catalyst, such as palladium or copper, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential as a pharmacophore in drug design. The trifluoromethyl group can improve the metabolic stability and bioavailability of drug candidates .
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, the compound is used in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of tert-Butyl 1-methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to target proteins or enzymes, thereby modulating their activity. The compound may also interact with cellular pathways involved in signal transduction, leading to various biological effects .
Comparison with Similar Compounds
- tert-Butyl 3-(trifluoromethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate
- tert-Butyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate
- tert-Butyl 1,2,3,6-tetrahydro-4-(trifluoromethyl)sulfonylpyridine-1-carboxylate
Uniqueness: The uniqueness of tert-Butyl 1-methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-6-carboxylate lies in its specific substitution pattern and the presence of the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H18F3N3O2 |
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Molecular Weight |
305.30 g/mol |
IUPAC Name |
tert-butyl 1-methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C13H18F3N3O2/c1-12(2,3)21-11(20)8-5-9-7(6-17-8)10(13(14,15)16)18-19(9)4/h8,17H,5-6H2,1-4H3 |
InChI Key |
ULAKBDNPMYIZID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC2=C(CN1)C(=NN2C)C(F)(F)F |
Origin of Product |
United States |
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